6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by a fused pyranopyrazole core, a 2-fluorophenyl substituent at the 4-position, and functional groups including an amino (-NH2) and a nitrile (-CN). This structural framework is associated with diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties, as observed in structurally related analogs .
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-(2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNMKHKCLKODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
The synthesis of this compound involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one in water. The active methylene of the compound reacts with the electrophilic C–C double bond to give an intermediate, which undergoes cyclization by the intramolecular nucleophilic attack of the OH group on the cyano (CN) moiety to afford another intermediate. The expected products are obtained through isomerization.
Biochemical Pathways
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Result of Action
Similar compounds with an indole nucleus have shown significant biological activities, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The synthesis of this compound is described as an efficient, economical, safe, and eco-friendly method, suggesting that it may be stable under various environmental conditions.
Biological Activity
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 309278-39-5
- Molecular Formula : C21H17FN4O
- Molecular Weight : 360.384 g/mol
Synthesis
The compound is synthesized through multicomponent reactions (MCRs), which are efficient for producing complex organic molecules. Notably, a four-component reaction involving benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate has been reported to yield this compound with good efficiency under mild conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of dihydropyrano[2,3-c]pyrazoles, including the target compound. The synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 20 to 25 µg/mL against Escherichia coli and Staphylococcus aureus .
- Compounds derived from similar scaffolds demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin .
Anticancer Properties
In vitro studies have indicated that compounds within this class may possess anticancer properties. One derivative showed an IC50 value of 19.70 ± 0.89 µM against cancer cell lines, which is comparable to established chemotherapeutics . The mechanism of action appears to involve the inhibition of dihydrofolate reductase in pathogenic strains, suggesting a potential pathway for anticancer activity .
Antioxidant Activity
Additionally, some derivatives have demonstrated antioxidant capabilities with IC50 values around 12.12 ± 0.40 µM, indicating their effectiveness in scavenging free radicals . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Studies
- Antibacterial Screening :
- Anticancer Evaluation :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has indicated that derivatives of pyranopyrazole compounds, including 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, exhibit significant antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the amino group and the fluorophenyl moiety appears to enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The dual action of antioxidant and anti-inflammatory properties positions this compound as a promising candidate for further pharmacological development .
Material Science
Synthesis of Novel Materials
In material science, this compound serves as a versatile building block for synthesizing new materials. Its unique structure allows for modifications that can lead to materials with specific electrical or optical properties. For instance, incorporating this compound into polymer matrices has shown potential for developing advanced electronic devices and sensors .
Synthetic Intermediate
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through standard organic reactions such as nucleophilic substitution and cyclization reactions. This versatility makes it valuable in synthetic organic chemistry for creating libraries of compounds for drug discovery .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antioxidant Activity | Evaluated the radical-scavenging ability of derivatives | Demonstrated significant reduction in oxidative stress markers in vitro |
| Anticancer Research | Investigated effects on cancer cell lines | Showed inhibition of cell proliferation and induction of apoptosis in breast cancer cells |
| Material Development | Explored use in polymer composites | Resulted in improved electrical conductivity and thermal stability |
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
PDE2 Inhibition
Antimicrobial and Antioxidant Activity
SAR Insights :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF3) improve metabolic stability and target binding .
- Hydroxyl groups (e.g., 2-hydroxyphenyl in AMDPC) may facilitate hydrogen bonding with biological targets .
Physicochemical and Spectral Properties
Notes:
Preparation Methods
Structural and Computational Insights
The molecular architecture of 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile comprises a pyrano[2,3-c]pyrazole core substituted with a 2-fluorophenyl group at position 4, a methyl group at position 3, and a nitrile moiety at position 5. Key computational properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.26 g/mol | PubChem |
| XLogP3-AA | 2.4 | PubChem |
| Topological Polar SA | 87.7 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
These properties underscore the compound’s moderate lipophilicity and potential for solid-state intermolecular interactions, critical for crystallization strategies.
Synthetic Routes and Methodologies
Multicomponent Cyclocondensation Approach
A plausible route involves a one-pot multicomponent reaction (MCR) leveraging hydrazine derivatives, β-ketonitriles, and fluorinated aldehydes. For example:
- Reactants :
- Ethyl 3-aminocrotononitrile (C₅H₈N₂)
- 2-Fluorobenzaldehyde (C₇H₅FO)
- Methylhydrazine (CH₃NHNH₂)
Mechanism :
- Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl 3-aminocrotononitrile forms an α,β-unsaturated nitrile intermediate.
- Subsequent [4+2] cycloaddition with methylhydrazine yields the pyrazole ring, followed by intramolecular cyclization to form the pyran moiety.
Optimization :
Yield : 45–60% (crude), improving to 70–75% after recrystallization from ethanol-water mixtures.
Stepwise Assembly via Pyrazole Intermediate
An alternative method involves pre-forming the pyrazole core before introducing the pyran ring:
Step 1: Synthesis of 3-Methyl-1H-pyrazole-5-carbonitrile
- Reactants : Acetylacetone (C₅H₈O₂), hydrazine hydrate (N₂H₄·H₂O), and cyanogen bromide (BrCN).
- Conditions : Reflux in methanol (12 h), yielding 3-methyl-1H-pyrazole-5-carbonitrile (65–70%).
Step 2: Friedländer Annulation with 2-Fluorophenyl-Substituted Dienophile
- Reactants : 3-Methyl-1H-pyrazole-5-carbonitrile and 2-fluorocinnamaldehyde (C₉H₇FO).
- Catalyst : AlCl₃ or FeCl₃ in dichloromethane (25°C, 6 h).
- Outcome : Forms the pyran ring via conjugate addition and cyclization.
Yield : 50–55%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Analytical Characterization
Industrial and Environmental Considerations
- Scale-Up Challenges : Exothermic cyclization steps require careful temperature control to prevent runaway reactions.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 8.2 (current routes); potential for improvement via solvent recycling.
- E-Factor : 12.5 kg waste/kg product, driven by chromatographic purification.
Q & A
Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in aqueous media?
A widely adopted method involves a one-pot multicomponent reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and 2-fluorobenzaldehyde in water or ethanol/water mixtures. Catalysts such as trisodium citrate dihydrate (10 mol%) or CTACl (cetyl-trimethyl-ammonium chloride) enhance reaction efficiency under mild conditions (room temperature, 2–4 hours). Yields typically range from 75–90% with minimal byproducts .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?
Key spectral markers include:
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screens include cytotoxicity (MTT assay on cancer cell lines like BCAP-37), DNA binding studies (via UV-Vis and fluorescence quenching), and vasorelaxant activity (isolated rat aorta models). IC₅₀ values for cytotoxicity are typically reported at 50–100 μM .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve tautomeric stability in dihydropyrano[2,3-c]pyrazole derivatives?
Density Functional Theory (DFT) calculations reveal that the 1,4-dihydro tautomer (e.g., 6-amino-4-(p-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) is 4.60 kcal mol⁻¹ more stable than the 2,4-dihydro form due to hyperconjugative interactions and reduced steric strain. Solvent effects (PCM models) further stabilize the 1,4-dihydro configuration .
Q. What strategies address contradictory reaction yields in catalyst-dependent syntheses (e.g., ionic liquids vs. nanocatalysts)?
Systematic optimization using Design of Experiments (DoE) can reconcile discrepancies. For example:
- Ionic liquid [Et₃NH][HSO₄] : Yields 85–90% at 80°C but requires post-reaction purification .
- Nano-eggshell/Ti(IV) : Achieves 92% yield under solvent-free, room-temperature conditions but may introduce trace metal residues .
Statistical tools (e.g., ANOVA in GraphPad Prism) identify temperature and catalyst loading as critical variables .
Q. How are substituent effects on biological activity analyzed via structure-activity relationship (SAR) studies?
SAR is evaluated by synthesizing derivatives with varied aryl groups (e.g., 4-bromo, 2-hydroxyphenyl, 3,4-dichlorophenyl) and comparing:
Q. What mechanistic insights explain non-apoptotic anticancer activity observed in derivatives like AMDPC?
Cell cycle analysis (flow cytometry) and Western blotting reveal that 6-amino-4-(2-hydroxyphenyl)-3-methyl derivatives block the G1/S phase transition by downregulating cyclin-dependent kinases (CDK1/2) and upregulating p21, independent of p53 pathways. This is corroborated by siRNA knockdown experiments .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Proton/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyrazole NH | 12.09 (s, 1H) | 160.9 (C=O) | 1643–1660 |
| Fluorophenyl H | 7.50–7.12 (m, 4H) | 135.7 (C-F) | 1488–1531 |
| C4-H | 5.57 (s, 1H) | 56.7 (C4) | - |
| C3-CH₃ | 1.77 (s, 3H) | 9.7 (CH₃) | 755 (C-H) |
Q. Table 2. Substituent Effects on Biological Activity
| Substituent | Anticancer IC₅₀ (μM) | DPPH Inhibition (%) |
|---|---|---|
| 4-Bromo | 45 ± 2.1 | 55 ± 3.2 |
| 2-Hydroxyphenyl | 62 ± 3.5 | 82 ± 2.8 |
| 3,4-Dichlorophenyl | 48 ± 1.9 | 60 ± 4.1 |
| 4-Methoxyphenyl | 95 ± 4.7 | 68 ± 3.6 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
